
(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid
Description
(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative characterized by a nitro-substituted pyrazole ring linked to an acetic acid moiety. Its molecular formula is C₆H₆N₄O₆, with a molecular weight of 254.14 g/mol. Key structural features include:
- A pyrazole core substituted with two nitro groups at positions 3 and 2.
- A methyl group at position 5 of the pyrazole ring.
- An acetic acid side chain at position 1.
Its synthesis likely involves nitration and alkylation steps similar to other pyrazole-acetic acid derivatives .
Properties
IUPAC Name |
2-(5-methyl-3,4-dinitropyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O6/c1-3-5(9(13)14)6(10(15)16)7-8(3)2-4(11)12/h2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOCINHGDJSRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247805 | |
Record name | 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299405-25-7 | |
Record name | 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299405-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial N-Nitration
The synthesis begins with the nitration of 5-methyl-1H-pyrazole to introduce nitro groups at the 3- and 4-positions. A validated approach involves:
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Reagents : 90% nitric acid (HNO₃) and acetic anhydride (Ac₂O) in a 1:1 ratio.
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Conditions : Reaction at 0°C for 2 hours, followed by gradual warming to room temperature.
This step yields 1-nitro-5-methyl-1H-pyrazole via electrophilic substitution at the nitrogen.
Thermal Rearrangement to 3-Nitro Derivative
The N-nitro intermediate undergoes thermal isomerization to 3-nitro-5-methyl-1H-pyrazole :
Second Nitration to 3,4-Dinitro Product
Further nitration introduces the second nitro group at the 4-position:
Table 1: Nitration Conditions and Outcomes
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
N-Nitration | HNO₃/Ac₂O | 0°C→RT | 2 h | 90% |
Thermal Rearrangement | 1,2-Dichlorobenzene | 180°C | 6 h | ~100% |
4-Position Nitration | HNO₃/H₂SO₄ | 50°C | 12 h | 88% |
Alkylation to Introduce Acetic Acid Moiety
N-Alkylation with Bromoacetic Acid
The dinitropyrazole undergoes alkylation to attach the acetic acid group:
Ester Hydrolysis
If an ester-protected intermediate (e.g., ethyl bromoacetate) is used, hydrolysis completes the synthesis:
Table 2: Alkylation and Hydrolysis Parameters
Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
Alkylation | Bromoacetic acid, TEA | MeCN | 0°C→RT | 79% |
Hydrolysis | NaOH, HCl | EtOH/H₂O | 80°C | 95% |
Characterization and Analytical Data
Spectroscopic Analysis
Physical Properties
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Molecular Weight : 261.15 g/mol.
Challenges and Optimizations
Nitration Regioselectivity
The methyl group at position 5 directs nitration to the 3- and 4-positions, but competing side products (e.g., 3,5-dinitro isomers) may form. Optimization involves:
Alkylation Efficiency
The electron-withdrawing nitro groups reduce nucleophilicity of the pyrazole nitrogen. Solutions include:
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Polar Aprotic Solvents : DMF or DMSO enhance reaction rates.
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves yields to >85%.
Alternative Synthetic Pathways
Mitsunobu Reaction
A Mitsunobu coupling between 5-methyl-3,4-dinitro-1H-pyrazole and ethyl glycolate avoids harsh alkylation conditions:
Chemical Reactions Analysis
Types of Reactions: (5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of (5-methyl-3,4-diamino-1H-pyrazol-1-yl)acetic acid.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of chemistry, (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution, making it valuable in developing new materials.
Biology
The compound has been investigated for its biological activities , notably its antimicrobial and anticancer properties. Research indicates that pyrazole derivatives exhibit significant biological effects due to their structural characteristics.
Case Study: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various bacteria using the agar well diffusion method. The results are summarized in the table below:
Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 75 |
Pseudomonas aeruginosa | 10 | 100 |
The compound exhibited notable activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Medicine
In medicinal chemistry, this compound is being explored as a potential drug candidate. Its ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes, positions it as a candidate for anti-inflammatory drugs.
Case Study: COX Inhibition
A comparative study evaluated various pyrazole derivatives for their COX inhibitory activity:
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
(5-Methyl-3,4-dinitro...) | 8.5 | 2.0 | 4.25 |
The selectivity index indicates that this compound preferentially inhibits COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Industrial Applications
Beyond laboratory settings, this compound is utilized in developing high-energy materials and explosives due to its energetic properties. Its structural features make it suitable for applications requiring compounds with high stability and energy release potential.
Mechanism of Action
The mechanism of action of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets through its nitro and acetic acid groups. The nitro groups can participate in redox reactions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared below with three analogs from Huateng Pharma’s catalog and a synthesized pyrazole-acetic acid derivative (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
Chain Length and Bioavailability: The butanoic acid analog (2054151) has a longer carbon chain, which may enhance lipophilicity and membrane permeability compared to the target’s acetic acid chain .
Electron-Withdrawing Groups : The target’s 3,4-dinitro substituents increase electrophilicity and reactivity, contrasting with the chloro and trifluoromethyl groups in analogs 2054151 and 2054150, which modulate electronic properties differently .
Functional Group Reactivity and Stability
- Nitro Groups: The target’s 3,4-dinitro substitution likely reduces stability under basic or reducing conditions compared to non-nitro analogs like compound 12a .
- Acetic Acid Moiety : The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved solubility, a feature shared with formic acid derivatives but with greater steric hindrance due to the two-carbon chain .
Biological Activity
(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid (CAS No. 299405-25-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound's structure and properties suggest a range of applications in pharmacology and agrochemistry.
The molecular formula of this compound is C6H6N4O6, with a molecular weight of 230.14 g/mol. Its structural characteristics include multiple nitro groups that contribute to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound.
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of synthesized pyrazole compounds, this compound was tested against both Gram-positive and Gram-negative bacteria. The agar well diffusion method was employed to determine the Minimum Inhibitory Concentration (MIC) values.
Results Summary :
Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 75 |
Pseudomonas aeruginosa | 10 | 100 |
These results indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is crucial given its role as a common pathogen in clinical settings .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation.
Case Study: COX Inhibition
A comparative study on various pyrazole derivatives revealed that this compound demonstrated notable COX inhibitory activity.
Results Summary :
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
---|---|---|---|
(5-Methyl-3,4-dinitro...) | 8.5 | 2.0 | 4.25 |
The selectivity index indicates that this compound preferentially inhibits COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects compared to traditional NSAIDs .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions due to its lipophilic nature. The presence of nitro groups enhances its electron-withdrawing capacity, which may facilitate interactions with bacterial membranes and inflammatory pathways.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with nitrating agents, followed by ester hydrolysis. For example, pyrazole-4-carboxylic acid derivatives are synthesized using cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by alkaline hydrolysis to yield the carboxylic acid . Nitration of the pyrazole ring can be achieved using nitric acid/sulfuric acid mixtures under controlled conditions, though specific protocols for introducing nitro groups at the 3,4-positions require optimization to avoid over-nitration or decomposition .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for nitro-substituted heterocycles. Challenges include handling thermal motion in nitro groups and resolving electron density for accurate bond-length determination .
- NMR/IR spectroscopy : H and C NMR confirm substitution patterns, while IR identifies functional groups (e.g., nitro stretching at ~1520–1350 cm) .
Q. What factors influence the compound’s stability under laboratory conditions?
- Methodological Answer :
- Thermal stability : Differential scanning calorimetry (DSC) can assess decomposition temperatures, which are critical for handling nitro compounds.
- pH sensitivity : Nitro groups may hydrolyze under strongly acidic/basic conditions. Storage at room temperature in inert atmospheres is recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or electronic properties?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian or ORCA) model electron distribution, nitro group orientation, and reaction pathways. For example, Mulliken charge analysis can predict electrophilic/nucleophilic sites, aiding in understanding regioselectivity in further derivatization .
Q. What challenges arise in crystallographic refinement of nitro-substituted pyrazole derivatives?
- Methodological Answer :
- Thermal motion : Nitro groups exhibit high thermal displacement parameters, requiring anisotropic refinement in SHELX.
- Twinned crystals : High-symmetry space groups may necessitate twin law corrections. Tools like PLATON or OLEX2 are used to validate refinement .
Q. How can structure-activity relationships (SAR) guide the design of derivatives for energetic materials?
- Methodological Answer :
- Detonation velocity/pressure : Kamlet-Jacobs equations estimate performance using density and heat of formation.
- Sensitivity testing : Impact/friction tests (e.g., BAM methods) assess safety profiles. Substituent modifications (e.g., methyl vs. nitro groups) alter stability and reactivity .
Q. What analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Reverse-phase chromatography with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) identifies byproducts like unreacted intermediates or nitro-reduction products.
- TGA-MS : Thermogravimetric analysis coupled with mass spectrometry monitors decomposition pathways .
Q. How does the compound interact with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Enzyme assays : Pyrazole derivatives are tested against cyclooxygenase (COX) or dehydrogenase enzymes. IC values are determined via spectrophotometric methods (e.g., NADH oxidation at 340 nm).
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding interactions, focusing on hydrogen bonding with nitro or carboxylate groups .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.